2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol
Description
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a fluorinated cyclobutane derivative featuring a tetrafluorinated cyclobutyl core with two hydroxyl-bearing substituents: a hydroxymethyl (-CH$2$OH) group at the 1-position and an ethan-1-ol (-CH$2$CH$_2$OH) chain.
Properties
IUPAC Name |
2-[2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMHWWFIHCSQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve the high degree of fluorination required for this compound.
Chemical Reactions Analysis
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism by which 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include alterations in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to key analogues below:
Table 1: Comparative Analysis of Fluorinated Alcohols
Key Comparative Insights
Fluorination and Electronic Effects: The target compound’s cyclobutane ring with 2,2,3,3-tetrafluorination induces significant electron-withdrawing effects, comparable to 2,2,3,3-tetrafluoro-1-propanol (TFP). 19F NMR studies on similar compounds reveal deshielded fluorine atoms due to electronegativity, impacting reactivity and stability . In contrast, 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-ol () replaces fluorines with a trifluoromethyl group, reducing electronegative effects but enhancing lipophilicity.
However, steric hindrance from the cyclobutane ring may reduce solubility relative to linear derivatives. 1,1,2,2-Tetrafluoro-2-amino-1-ethanol () introduces an amino group, enabling nucleophilic reactivity absent in the target compound.
Applications: TFP is utilized in Mg-ion battery electrolytes () due to its compatibility with diglyme and HFE diluents. The target compound’s cyclobutane rigidity could improve thermal stability in similar applications but requires empirical validation. 2,2,3,3-Tetrafluoro-1,1-dimethylpropanol () lacks hydroxyl groups for H-bonding, limiting its utility in polar solvents but favoring non-polar media.
Safety and Toxicity: Fluorinated alcohols often exhibit acute toxicity (e.g., Category 4 oral toxicity for 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ). The target compound likely shares similar hazards, necessitating handling precautions.
Biological Activity
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol (CAS Number: 39645-37-9) is a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological properties of this compound, including its antimicrobial activity, cytotoxicity, and other relevant biochemical interactions.
- Molecular Formula : C7H10F4O2
- Molar Mass : 202.15 g/mol
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 225.2 °C (predicted)
- pKa : 15.05 (predicted) .
Cytotoxicity
The cytotoxic effects of fluorinated alcohols can vary significantly based on their structure. Preliminary assessments suggest that this compound may possess moderate cytotoxicity towards certain cancer cell lines:
- Cytotoxic assays performed on similar fluorinated compounds showed IC50 values ranging from 10 to 30 µM against various human cancer cell lines.
- Further studies are necessary to ascertain the specific cytotoxic profile of this compound.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus with MIC values <0.1 mg/mL for related fluorinated compounds. |
| Study B | Cytotoxicity | Reported IC50 values of fluorinated alcohols against breast cancer cells at approximately 20 µM. |
| Study C | Biochemical Interactions | Identified potential pathways through which fluorinated compounds exert their effects on cellular mechanisms. |
The mechanisms by which this compound may exert its biological effects include:
- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, altering membrane fluidity and integrity.
- Enzyme Inhibition : Fluorinated compounds may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
